molecular formula C19H15ClFNO3 B2892598 2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol CAS No. 341967-53-1

2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol

Cat. No.: B2892598
CAS No.: 341967-53-1
M. Wt: 359.78
InChI Key: DJTMMSDNIFQPCO-LSHDLFTRSA-N
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Description

This compound is a benzenediol derivative featuring a 2-chloro-6-fluorobenzyl group at position 2 and a (2-furylmethyl)iminomethyl substituent at position 4. Its structure combines halogenated aromatic and heterocyclic moieties, which are common in pharmaceuticals and agrochemicals for modulating bioactivity and pharmacokinetics.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-(furan-2-ylmethyliminomethyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO3/c20-16-4-1-5-17(21)14(16)9-15-18(23)7-6-12(19(15)24)10-22-11-13-3-2-8-25-13/h1-8,10,23-24H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTMMSDNIFQPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=NCC3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol , with CAS Number 341967-53-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.

The molecular formula of the compound is C19H15ClFNO3C_{19}H_{15}ClFNO_3, with a molecular weight of 359.78 g/mol . The predicted boiling point is approximately 535.5 °C , and it has a density of 1.32 g/cm^3 . The compound is categorized as an intermediate in chemical synthesis and has applications in medicinal chemistry.

PropertyValue
Molecular FormulaC19H15ClFNO3C_{19}H_{15}ClFNO_3
Molecular Weight359.78 g/mol
Boiling Point535.5 °C (predicted)
Density1.32 g/cm³ (predicted)
pKa8.47 (predicted)

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic effects, including:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast and lung cancer cells in vitro.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent. Testing against Gram-positive and Gram-negative bacteria reveals varying degrees of efficacy.
  • Enzyme Inhibition : Investigations have highlighted its role as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its antitumor and antimicrobial effects.

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase-3 activity.

Case Study 2: Antimicrobial Testing
In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Zones of inhibition were measured, with results indicating that the compound inhibited S. aureus more effectively than E. coli, suggesting selective antimicrobial properties.

Research Findings

Recent findings have contributed to understanding the biological mechanisms behind the observed activities:

  • Mechanism of Action : The antitumor activity is believed to be mediated through the modulation of apoptotic pathways and interference with cell cycle progression.
  • Synergistic Effects : Combination studies with established chemotherapeutics have indicated that this compound may enhance the efficacy of existing treatments when used in conjunction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Features Reference
2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol (2-Furylmethyl)iminomethyl C20H16ClFN2O3 ~386.8* Heterocyclic furan group may enhance metabolic stability or π-π interactions.
4-{[(4-Chlorobenzyl)imino]methyl}-2-(2-chloro-6-fluorobenzyl)-1,3-benzenediol (CAS 339017-56-0) (4-Chlorobenzyl)iminomethyl C21H16Cl2FNO2 404.3 Chlorine substituent increases lipophilicity and potential halogen bonding.
2-(2-Chloro-6-fluorobenzyl)-4-{[(3-(trifluoromethyl)benzyl)imino]methyl}-1,3-benzenediol (3-Trifluoromethylbenzyl)iminomethyl C22H16ClF4NO2 437.82 CF3 group enhances electron-withdrawing effects and metabolic resistance.
2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol (CAS 341967-49-5) (4-Pyridinylmethyl)iminomethyl C20H16ClFN2O2 370.82 Pyridine ring introduces basicity, improving solubility and metal coordination.
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole (CAS 478077-01-9) Piperazino-benzothiazole C18H17ClFN3S 361.9 Benzothiazole and piperazine groups may enhance CNS penetration and binding.

Note: Molecular weight for the target compound is estimated based on analogs.

Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-chlorobenzyl analog (CAS 339017-56-0) exhibits higher molecular weight (404.3) and lipophilicity due to the chlorine atom, which may improve membrane permeability but reduce aqueous solubility .
  • The 3-trifluoromethylbenzyl derivative (437.82 Da) combines halogen and trifluoromethyl groups, likely enhancing metabolic stability and target affinity .

The 4-pyridinylmethyl analog (CAS 341967-49-5) includes a nitrogen-rich aromatic system, increasing polarity and enabling coordination with metal ions or acidic residues in proteins .

Structural Complexity and Bioactivity: The piperazino-benzothiazole derivative (CAS 478077-01-9) replaces the benzenediol core with a benzothiazole scaffold, suggesting divergent biological targets (e.g., kinases or GPCRs) compared to the phenolic analogs .

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